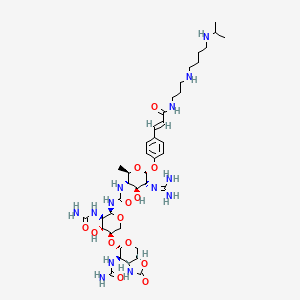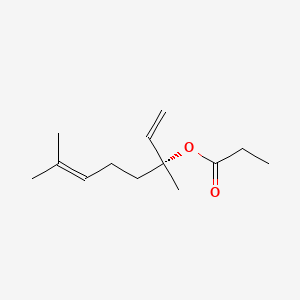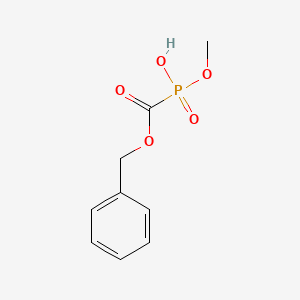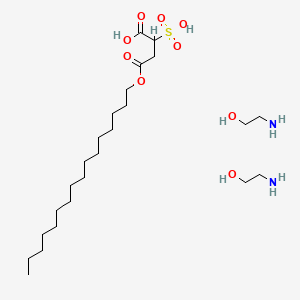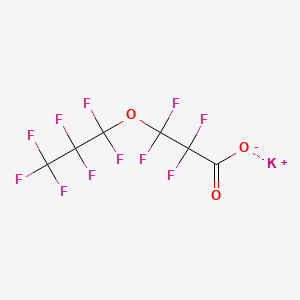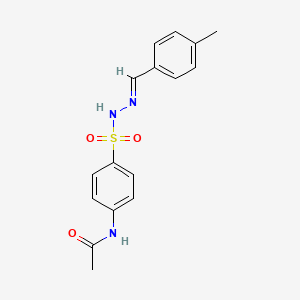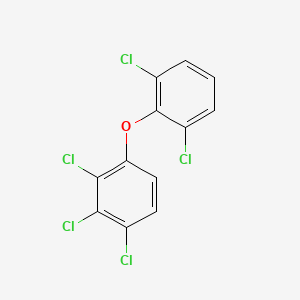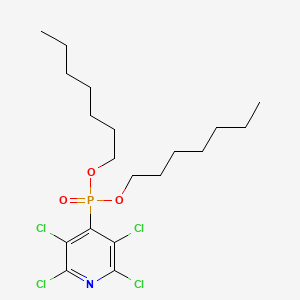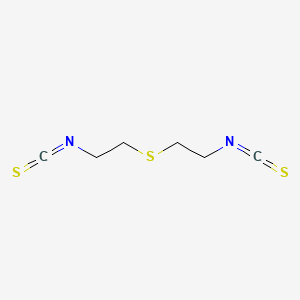
Ethane, 1,1'-thiobis(2-isothiocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etano, 1,1’-tiobis(2-isotiocianato-) es un compuesto químico con la fórmula molecular C6H8N2O2S. Es conocido por su estructura única, que incluye dos grupos isotiocianato unidos a un esqueleto de etano a través de un átomo de azufre.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Etano, 1,1’-tiobis(2-isotiocianato-) se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción del etano-1,2-ditiol con tiofosgeno, seguido de la adición de aminas para formar los grupos isotiocianato. Esta reacción típicamente requiere condiciones suaves y el uso de solventes como el dimetilbenceno bajo protección de nitrógeno .
Métodos de Producción Industrial
La producción industrial de etano, 1,1’-tiobis(2-isotiocianato-) a menudo implica el uso de reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar la formación de subproductos y garantizar la seguridad del proceso, dada la toxicidad de algunos de los reactivos involucrados .
Análisis De Reacciones Químicas
Tipos de Reacciones
Etano, 1,1’-tiobis(2-isotiocianato-) experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos isotiocianato en aminas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Se utilizan reactivos nucleofílicos como aminas primarias y alcoholes en condiciones suaves.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas correspondientes.
Sustitución: Tioureas y otros productos sustituidos.
Aplicaciones Científicas De Investigación
Etano, 1,1’-tiobis(2-isotiocianato-) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas y proteínas específicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de etano, 1,1’-tiobis(2-isotiocianato-) involucra su reactividad con nucleófilos, particularmente nucleófilos centrados en azufre como los residuos de cisteína en las proteínas. Esta reactividad le permite modificar la función de las enzimas y proteínas, lo que lleva a varios efectos biológicos. El compuesto puede inducir proteínas citoprotectoras a través de la vía Keap1/Nrf2/ARE, inhibir las respuestas proinflamatorias a través de la vía NFκB e inducir el arresto del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
Isotiocianato de etilo: Un isotiocianato más simple con un solo grupo isotiocianato.
Isotiocianato de fenilo: Contiene un grupo fenilo en lugar de un esqueleto de etano.
Gas mostaza (1,1'-tiobis(2-cloroetano)): Estructura similar pero con grupos cloro en lugar de grupos isotiocianato.
Unicidad
Etano, 1,1’-tiobis(2-isotiocianato-) es único debido a sus dos grupos isotiocianato y la presencia de un átomo de azufre que une los dos grupos. Esta estructura imparte reactividad y actividad biológica distintas en comparación con otros isotiocianatos .
Propiedades
Número CAS |
39219-64-2 |
|---|---|
Fórmula molecular |
C6H8N2S3 |
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
1-isothiocyanato-2-(2-isothiocyanatoethylsulfanyl)ethane |
InChI |
InChI=1S/C6H8N2S3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
Clave InChI |
XBVBOTITFSOHTL-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCN=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



